molecular formula C16H9Br3N2O2 B3740628 N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide

N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide

Cat. No. B3740628
M. Wt: 501.0 g/mol
InChI Key: ZICJVMGEDYRVAH-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursors. The bromo groups could be introduced through electrophilic aromatic substitution reactions, the cyano group through a nucleophilic substitution or addition reaction, and the amide group through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are aromatic and planar. The bromo groups are electron-withdrawing, which would affect the electron density on the phenyl rings. The cyano and amide groups are polar, which could result in intermolecular forces such as hydrogen bonding .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. The bromo groups could be replaced in nucleophilic aromatic substitution reactions. The cyano group could be hydrolyzed to form a carboxylic acid. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature. The presence of polar groups (cyano and amide) could make it soluble in polar solvents. The bromo groups could increase its molecular weight and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If it’s a drug, it could interact with biological targets through its functional groups. The bromo groups could enhance its lipophilicity, aiding in crossing cell membranes .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The MSDS (Material Safety Data Sheet) for similar compounds suggest that they could be harmful if ingested or inhaled, and could cause skin and eye irritation .

properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br3N2O2/c17-11-3-1-2-4-14(11)21-16(23)10(8-20)5-9-6-12(18)15(22)13(19)7-9/h1-7,22H,(H,21,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICJVMGEDYRVAH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Reactant of Route 2
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Reactant of Route 4
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Reactant of Route 5
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Reactant of Route 6
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide

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